Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate
Overview
Description
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate is a chemical compound with the molecular formula C16H21NO5. It is known for its unique structure, which includes an ethoxyphenyl group and a propanedioate moiety. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 4-ethoxyaniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Acidic or basic catalysts, such as p-toluenesulfonic acid or sodium ethoxide.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate
- Diethyl {[(4-ethoxyphenyl)amino]methylidene}malonate
- Diethyl {[(4-ethoxyphenyl)amino]methylidene}succinate
Uniqueness
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate is unique due to its specific ethoxyphenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications where specific interactions and reactions are required.
Biological Activity
Diethyl {[(4-ethoxyphenyl)amino]methylidene}propanedioate, also known as a derivative of diethyl malonate, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula and a molecular weight of approximately 303.33 g/mol. The compound features an ethoxy group attached to a phenyl ring, which is further linked to an amino group and a methylene bridge connecting to two ester functionalities.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 303.33 g/mol |
IUPAC Name | This compound |
SMILES | CC(=O)C(=C(C(=O)OCC)N(C)C)OCC |
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of diethyl malonate derivatives, including those similar to this compound. In one study, compounds were synthesized and tested against various pathogens, including Fusarium oxysporum, a significant plant pathogen. The results indicated that certain derivatives exhibited strong antifungal activity with IC50 values below 0.5 µM, categorizing them as fungicides .
Case Study: Antifungal Activity Against Fusarium oxysporum
- Compounds Tested : Several derivatives were synthesized and tested for antifungal activity.
- Methodology : In vitro bioassays were conducted using varying concentrations (10–0.01 µg/µL).
- Results :
- The most active compounds demonstrated IC50 values as low as 13 nM.
- Compounds with specific substituents (e.g., ortho-nitro groups) showed enhanced antifungal properties.
Compound ID | IC50 (µM) | Activity Type |
---|---|---|
Compound 2 | 0.013 | Fungicidal |
Compound 5 | 0.013 | Fungicidal |
Compound 1 | 18 | Fungistatic |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for potential anticancer effects. Research indicates that similar compounds can inhibit cancer cell proliferation through various mechanisms:
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes involved in cancer progression.
- Apoptosis Induction : Compounds may promote programmed cell death in cancer cells.
Research Findings
A study highlighted the effects of diethyl malonate derivatives on cancer cell lines, revealing that specific structural modifications could enhance cytotoxicity against various cancer types.
Cell Line | Compound Tested | IC50 (µM) |
---|---|---|
MCF-7 (Breast) | Diethyl Derivative A | 15 |
HeLa (Cervical) | Diethyl Derivative B | 20 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:
- Targeting Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Modulating Signaling Pathways : It could alter signaling pathways that regulate cell growth and apoptosis.
Properties
IUPAC Name |
diethyl 2-[(4-ethoxyanilino)methylidene]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-4-20-13-9-7-12(8-10-13)17-11-14(15(18)21-5-2)16(19)22-6-3/h7-11,17H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQOKAKJKDTIBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OCC)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180643 | |
Record name | 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103976-28-9 | |
Record name | 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103976-28-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | diethyl[(p-ethoxyanilino)methylene]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.973 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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